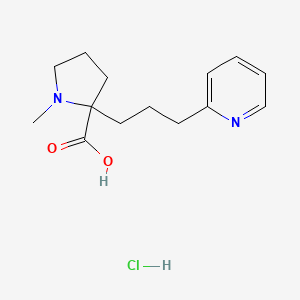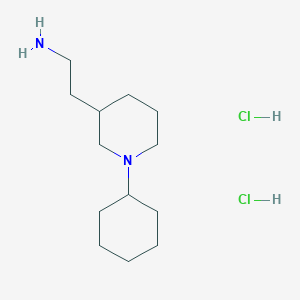
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
説明
This compound has been used as an inhibitor in the study of DLK, a kinase that has therapeutic potential for treatment of a number of indications ranging from acute neuronal injury to chronic neurodegenerative disease .
Synthesis Analysis
The synthesis of this compound involved a shape-based scaffold hopping approach to convert a pyrimidine core to a pyrazole core with improved physicochemical properties .Molecular Structure Analysis
The molecular structure of this compound was determined using X-ray diffraction with a resolution of 1.99 Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are not specified in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available literature .科学的研究の応用
Enzyme Inhibition and Drug Metabolism
Cytochrome P450 enzymes (CYPs) play a pivotal role in drug metabolism, and selective inhibition of these enzymes is crucial for understanding drug-drug interactions and designing safer drugs. Chemical inhibitors, including structures similar to "2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride," are valuable tools for deciphering the specific CYP isoforms involved in the metabolism of various drugs. This can lead to improved predictions of potential drug-drug interactions (Khojasteh et al., 2011).
Synthesis and Bioevaluation of Heterocyclic Compounds
Pyrazoles, which are structurally related to the compound , are significant in medicinal chemistry due to their wide range of pharmacological activities. Understanding the synthetic pathways and biological activities of pyrazole derivatives, including their potential as antimicrobial, antifungal, and antioxidant agents, can contribute to the development of new therapeutic agents (Sheetal et al., 2018).
Modulation of Receptor Activity
Compounds like "2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride" may interact with various receptors, influencing their pharmacological responses. For instance, modulation of nicotinic acetylcholine receptors (nAChRs) by certain ligands, including analogs of choline, has implications for improving cognitive functions and could be a basis for developing new treatments for neurodegenerative diseases (Buccafusco et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c14-6-3-9-7-10(13-12-9)8-1-4-11-5-2-8;;/h7-8,11,14H,1-6H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVDXCZLULLEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=C2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
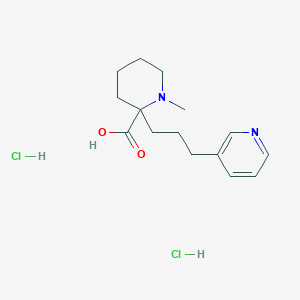
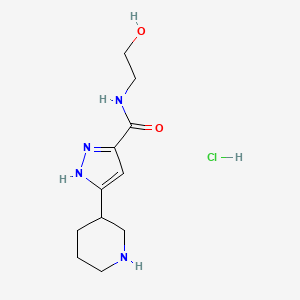
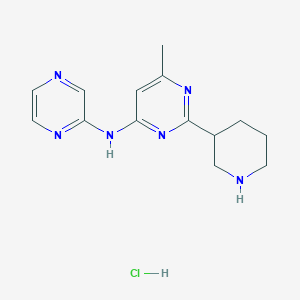
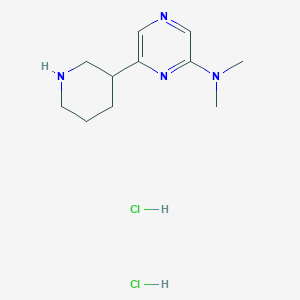
![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)
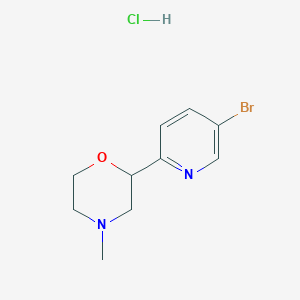
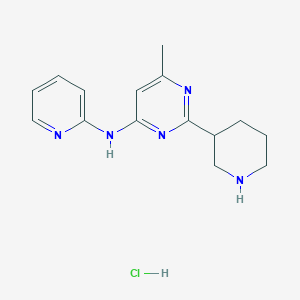
![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)
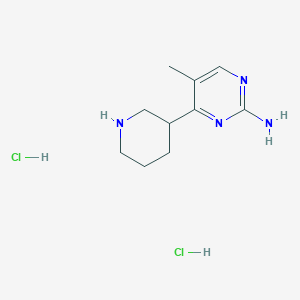
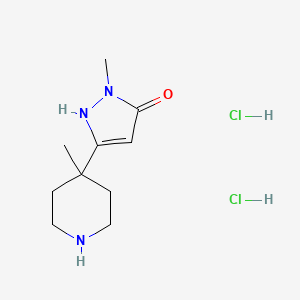
![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)
